molecular formula C₁₁H₂₀N₂O₈ B1145231 9-Amino-N-acetylneuraminic acid CAS No. 112037-47-5

9-Amino-N-acetylneuraminic acid

Cat. No.: B1145231
CAS No.: 112037-47-5
M. Wt: 308.29
InChI Key:
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Mechanism of Action

Target of Action

9-Amino-N-acetylneuraminic acid, also known as N-Acetyl-9-amino-9-deoxyneuraminic Acid, is a derivative of sialic acid . Sialic acids, including N-acetylneuraminic acid (Neu5Ac), are commonly found at the terminal position of the oligosaccharide chains of many glycoproteins and glycolipids . They play pivotal roles in many important physiological and pathological processes . The primary targets of this compound are these glycoproteins and glycolipids .

Mode of Action

The compound interacts with its targets by being incorporated into the glycan structures of glycoproteins and glycolipids . This incorporation can modulate cell signaling, leading to changes in cellular phenotypes .

Biochemical Pathways

The compound is involved in the sialic acid metabolism pathway . It is synthesized from N-acetylmannosamine (ManNAc) and phosphoenolpyruvate (PEP) to Neu5Ac through the intermediates N-acetylmannosamine 6-phosphate (ManNAc-6-P) and N-acetylneuraminate 9-phosphate . The generation of Neu5Ac, the enzyme CMP-sialic acid synthetase helps generate CMP-Neu5Ac, one of the principal donor molecules for sialylation in biological systems .

Pharmacokinetics

It is known that the glycosylation of biotherapeutics, including sialic acids, can significantly impact their stability, solubility, bioavailability, and immunogenicity .

Result of Action

The incorporation of this compound into glycoproteins and glycolipids can lead to significant changes in cellular phenotypes . For example, it has been shown that N-acetylneuraminic acid, acting as a signaling molecule, can trigger myocardial injury via activation of certain signaling pathways .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the expression host can significantly impact the glycosylation patterns in the compound . Additionally, the compound can be metabolically incorporated from exogenous sources, such as the growth media .

Chemical Reactions Analysis

Types of Reactions: 9-Amino-N-acetylneuraminic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild acidic or basic conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which are used in different scientific and industrial applications .

Scientific Research Applications

9-Amino-N-acetylneuraminic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex carbohydrates and glycoproteins.

    Biology: Plays a role in studying cellular recognition and signaling pathways.

    Medicine: Investigated for its potential in developing antiviral and anticancer therapies.

    Industry: Utilized in the production of nutraceuticals and pharmaceuticals

Comparison with Similar Compounds

    N-acetylneuraminic acid: The parent compound, widely studied for its biological functions.

    N-glycolylneuraminic acid: Another sialic acid with similar properties but different biological roles.

    2-keto-3-deoxy-D-glycero-D-galacto-nononic acid: A structurally related compound with distinct applications.

Uniqueness: 9-Amino-N-acetylneuraminic acid is unique due to its amino group, which allows for additional chemical modifications and applications. This uniqueness makes it valuable in developing specialized glycoproteins and therapeutic agents .

Properties

IUPAC Name

(4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-amino-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O8/c1-4(14)13-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-12/h5-9,15-17,20H,2-3,12H2,1H3,(H,13,14)(H,18,19)/t5-,6+,7+,8+,9+,11?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFLJKJWZHEYMD-LUWBGTNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CN)O)O)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](CN)O)O)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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